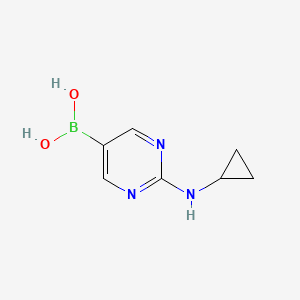

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

[2-(cyclopropylamino)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BN3O2/c12-8(13)5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6,12-13H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEUYETUMSOZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729147 | |

| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312942-14-5 | |

| Record name | [2-(Cyclopropylamino)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a synthetic organic compound, has emerged as a potent inhibitor of Valosin-containing protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system. VCP/p97 plays a crucial role in protein homeostasis, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the structure, properties, biological activity, and relevant experimental methodologies for this compound, intended for professionals in the fields of chemical biology and drug discovery.

Chapter 1: Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamino group and a boronic acid moiety. The boronic acid group is a key feature, known for its ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 1312942-14-5 | [1] |

| Molecular Formula | C₇H₁₀BN₃O₂ | [1] |

| Molecular Weight | 178.98 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Chapter 2: Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of VCP/p97, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.

VCP/p97 Signaling Pathway Context:

VCP/p97 is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of misfolded or damaged proteins. By hydrolyzing ATP, VCP/p97 provides the mechanical force needed to extract ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 leads to an accumulation of these proteins, causing cellular stress and ultimately apoptosis. This makes VCP/p97 an attractive target for cancer therapy.

Caption: Role of VCP/p97 in the ubiquitin-proteasome system and the inhibitory action of the compound.

Biological Activity Data:

The inhibitory activity of this compound (referred to as compound 17 in the source) was evaluated in both enzymatic and cellular assays.[3]

Table 2: In Vitro and In-Cellulo Activity

| Assay Type | Target/Cell Line | IC₅₀ | Reference |

| Enzymatic Assay | VCP/p97 ATPase activity | 54.7 nM | [3] |

| Cellular Assay | A549 (Non-small cell lung cancer) | 2.80 µM | [3] |

| Cellular Assay | RPMI8226 (Multiple myeloma) | 0.86 µM | [3] |

These results demonstrate that the compound is a potent inhibitor of the VCP/p97 enzyme and exhibits significant anti-proliferative activity in cancer cell lines.

Chapter 3: Synthesis

A general synthetic route to this compound likely involves a key borylation step, such as a Suzuki-Miyaura cross-coupling reaction, on a pre-functionalized pyrimidine core.

Hypothetical Synthetic Pathway:

Caption: A plausible synthetic route for this compound.

General Experimental Protocol for Borylation:

The synthesis of pyrimidine boronic acids can often be achieved through a lithium-halogen exchange followed by trapping with a borate ester. A general procedure is as follows:

-

Starting Material Preparation: Synthesize the precursor, 5-bromo-N-cyclopropylpyrimidin-2-amine, via nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with cyclopropylamine.

-

Lithium-Halogen Exchange: Dissolve the brominated pyrimidine precursor in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to a low temperature (typically -78 °C).

-

Borylation: Add a solution of n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Trapping: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). The product can then be extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.

Chapter 4: Experimental Protocols

VCP/p97 ATPase Activity Assay (Colorimetric):

This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of VCP/p97 by detecting the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Caption: Workflow for the VCP/p97 ATPase activity assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT.

-

VCP/p97 Enzyme: Recombinant human VCP/p97 at a working concentration of 50-100 nM in assay buffer.

-

ATP Solution: 1 mM ATP in assay buffer.

-

Test Compound: Serially dilute this compound in DMSO, then further dilute in assay buffer to the desired final concentrations.

-

Malachite Green Reagent: Prepare as per manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of VCP/p97 enzyme solution to each well (except for 'no enzyme' controls).

-

Add 5 µL of the test compound at various concentrations (or vehicle control, e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the color by adding 50 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Generate a standard curve using known concentrations of phosphate.

-

Convert absorbance values to the amount of Pi released.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay:

This protocol describes the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines such as A549 and RPMI8226.

Caption: Workflow for the cell viability MTT assay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture A549 or RPMI8226 cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).

-

Incubate the cells for 48 to 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a promising small molecule inhibitor of VCP/p97 with potent enzymatic and cellular activity. Its unique chemical structure, featuring a boronic acid moiety, makes it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel therapeutics for diseases such as cancer. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound.

References

An In-depth Technical Guide to the Synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, a valuable building block in medicinal chemistry. The document details the primary synthetic routes, experimental protocols, and relevant biological context for this compound.

Introduction

This compound is a heterocyclic organic compound that has garnered interest in the field of drug discovery. Its structure, featuring a pyrimidine core, a cyclopropylamino substituent, and a boronic acid functional group, makes it a versatile synthon for the creation of more complex molecules. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the incorporation of a boronic acid moiety allows for facile carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The cyclopropylamino group can impart unique conformational constraints and metabolic stability to potential drug candidates.

Synthetic Routes

The synthesis of this compound can be approached through two primary and well-established methodologies in organic chemistry:

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the borylation of an aryl halide, in this case, 2-(cyclopropylamino)-5-bromopyrimidine, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). This method is widely used for its functional group tolerance and generally good yields.

-

Lithium-Halogen Exchange: This classic organometallic approach involves the reaction of 2-(cyclopropylamino)-5-bromopyrimidine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to form a highly reactive lithiated intermediate. This intermediate is then quenched with a borate ester, like triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

The selection of the synthetic route depends on factors such as the availability of starting materials, scalability, and functional group compatibility. A crucial precursor for both routes is 2-(cyclopropylamino)-5-bromopyrimidine, which is typically synthesized from 2-chloro-5-bromopyrimidine and cyclopropylamine.

Data Presentation

The following tables summarize the key reagents and representative reaction conditions for the synthesis of the precursor and the final product.

Table 1: Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-bromopyrimidine | General Synthetic Knowledge |

| Reagent | Cyclopropylamine | General Synthetic Knowledge |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | General Synthetic Knowledge |

| Solvent | Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) | General Synthetic Knowledge |

| Temperature | Reflux | General Synthetic Knowledge |

| Reaction Time | 12-24 hours | General Synthetic Knowledge |

| Typical Yield | 85-95% | Estimated |

Table 2: Synthesis of this compound

| Parameter | Method 1: Miyaura Borylation | Method 2: Lithium-Halogen Exchange |

| Starting Material | 2-(Cyclopropylamino)-5-bromopyrimidine | 2-(Cyclopropylamino)-5-bromopyrimidine |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Triisopropyl borate |

| Catalyst/Reagent | Pd(dppf)Cl₂ / Potassium Acetate (KOAc) | n-Butyllithium (n-BuLi) |

| Solvent | 1,4-Dioxane or Toluene | Tetrahydrofuran (THF) |

| Temperature | 80-100 °C | -78 °C to room temperature |

| Reaction Time | 8-16 hours | 1-3 hours |

| Typical Yield | 60-80% | 50-70% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine (Precursor)

-

To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in ethanol (0.2 M) is added cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).

-

The reaction mixture is heated to reflux and stirred for 16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford 2-(cyclopropylamino)-5-bromopyrimidine.

Method 1: Miyaura Borylation for this compound pinacol ester

-

To a degassed solution of 2-(cyclopropylamino)-5-bromopyrimidine (1.0 eq) in 1,4-dioxane (0.1 M) is added bis(pinacolato)diboron (1.1 eq) and potassium acetate (2.0 eq).

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is then added, and the mixture is sparged with argon for 15 minutes.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pinacol ester of this compound.

-

The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, or used directly in subsequent reactions.

Method 2: Lithium-Halogen Exchange for this compound

-

A solution of 2-(cyclopropylamino)-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) is cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is acidified to pH ~2 with 1M HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or trituration to afford this compound.

Mandatory Visualizations

Synthetic Workflow

An In-depth Technical Guide to (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

This technical guide provides a comprehensive overview of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid, including its chemical identifiers, potential biological applications, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers and Properties

This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group and a boronic acid moiety.

| Identifier | Value |

| CAS Number | 1312942-14-5[1] |

| Linear Formula | C7H10BN3O2 |

| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N[1] |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1] |

| Storage | Store at 2-8°C in a dark, inert atmosphere[1] |

Biological Context and Therapeutic Potential

While specific biological data for this compound is not extensively published, the core structure of a pyrimidine-containing boronic acid has been identified as a potent inhibitor of Valosin-containing protein (VCP)/p97.[2] VCP/p97 is an AAA+ ATPase that plays a critical role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3] Its inhibition is a promising therapeutic strategy for certain cancers.[3]

A structurally related compound, designated as compound 17 in a key study, which features a similar pyrimidine boronic acid core, has demonstrated significant inhibitory activity against VCP/p97.[2]

Quantitative Biological Data for a Related Pyrimidine Boronic Acid Inhibitor (Compound 17)

| Assay | IC50 Value | Cell Lines |

| VCP/p97 Enzymatic Assay | 54.7 nM | N/A |

| Cell Viability Assay | 2.80 µM | A549 (Non-small cell lung cancer) |

| Cell Viability Assay | 0.86 µM | RPMI8226 (Multiple myeloma) |

Data from a study on a related VCP/p97 inhibitor with a pyrimidine boronic acid core.[2]

Signaling Pathway

The primary signaling pathway associated with the therapeutic potential of this class of compounds is the Ubiquitin-Proteasome System (UPS), with VCP/p97 as a key regulator. VCP/p97 utilizes the energy from ATP hydrolysis to segregate ubiquitinated proteins from cellular complexes or structures, thereby facilitating their degradation by the proteasome.[4][5] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded and polyubiquitinated proteins, which can trigger ER stress and apoptosis in cancer cells.[3]

References

- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

The Ascendant Role of Pyrimidine Boronic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyrimidine chemistry with the unique properties of boronic acids has created a fertile ground for innovation in medicinal chemistry. Pyrimidine boronic acids are emerging as a versatile class of compounds with significant potential in the development of novel therapeutics. Their ability to act as key intermediates in cross-coupling reactions and as potent enzyme inhibitors has positioned them at the forefront of research in oncology, immunology, and infectious diseases. This in-depth technical guide provides a comprehensive literature review of pyrimidine boronic acids in research, detailing their synthesis, biological applications, and the experimental methodologies used to evaluate their efficacy.

Synthesis of Pyrimidine Boronic Acids

The synthesis of pyrimidine boronic acids is a critical aspect of their application in drug discovery. The versatility of the pyrimidine core allows for a wide range of derivatization strategies. One of the most prominent methods for their synthesis and subsequent functionalization is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a pyrimidine boronic acid (or its ester) and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1][2][3]

General Experimental Protocol for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a pyrimidine boronic acid with an aryl halide, often accelerated by microwave irradiation, is as follows:

Materials:

-

Pyrimidine boronic acid or its corresponding ester (1.0 equivalent)

-

Aryl or heteroaryl halide (1.0-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)[1][3]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)[1][3]

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]

Procedure:

-

To a microwave reaction vessel, add the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.[1]

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).[1]

-

Add the degassed solvent via syringe.[1]

-

Heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[1][2]

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.[1]

-

Dry the organic layer, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Applications in Drug Discovery: Targeting Key Enzymes

Pyrimidine boronic acids have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with active site serine or threonine residues, make them potent and often highly selective inhibitors.[4]

VCP/p97 Inhibition in Cancer Therapy

Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[5][6][7] Its inhibition is a promising strategy in cancer therapy. A series of novel pyrimidine molecules containing a boronic acid moiety have been identified as potent VCP/p97 inhibitors.[5][8]

Quantitative Data: VCP/p97 Inhibition

| Compound ID | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |

| 17 | 4-(methylsulfonyl)benzyl | 54.7[1][5][7] | 2.80[1][5][7] | 0.86[1][5][7] |

Table 1: Inhibitory activity of a lead pyrimidine boronic acid derivative against VCP/p97 and cancer cell lines.[1][5][7]

Inhibition of Kinases in Inflammatory and Proliferative Disorders

Kinases are a major class of drug targets, and pyrimidine-based scaffolds are prevalent in many approved kinase inhibitors.[9][10] The incorporation of a boronic acid moiety offers a novel mechanism of action for targeting these enzymes.

IRAK4 is a serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for inflammatory and autoimmune diseases.[7][11][12][13] Pyrimidine boronic acids are being explored as potential IRAK4 inhibitors.[7]

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[9][14][15][16] The development of pyrimidine boronic acid-based BTK inhibitors is an active area of research.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[17][18][19][20] Inhibition of DHODH is a therapeutic strategy for cancer and autoimmune diseases.

β-Lactamase Inhibition to Combat Antibiotic Resistance

β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics.[7] Boronic acids are effective inhibitors of serine β-lactamases, and the development of pyrimidine boronic acid derivatives is an active area of research to overcome antibiotic resistance.[4][7][21][22][23][24]

Quantitative Data: β-Lactamase Inhibition

| Compound | Target Enzyme | Kᵢ (µM) |

| BA3 | OXA-24/40 | 5[21] |

| BA4 | OXA-24/40 | 10[21] |

| BA8 | OXA-24/40 | 25[21] |

| BA16 | OXA-24/40 | 8[21] |

| Compound 5 | KPC-2 | 0.73[4] |

| Compound 10a | AmpC | 0.14[4] |

Table 2: Inhibitory constants (Kᵢ) of various boronic acid derivatives against β-lactamases.[4][21]

Experimental Protocols

Biochemical Assays

This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of ADP produced.[7]

-

Reaction Setup: Incubate purified VCP/p97 enzyme with various concentrations of the test compound in a reaction buffer.[7]

-

Reaction Initiation: Initiate the reaction by adding ATP.[7]

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.[7]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[7]

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the VCP/p97 activity.[7]

This assay measures the amount of ATP remaining after a kinase reaction.[10][25][26]

-

Compound Preparation: Prepare serial dilutions of the pyrimidine boronic acid test compounds.[10]

-

Kinase Reaction: In a microplate, combine the kinase (e.g., IRAK4, BTK), a suitable substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.[10]

-

Signal Detection: After incubation, add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[10]

-

Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition of kinase activity.[10]

This is a spectrophotometric assay that uses a chromogenic cephalosporin substrate, nitrocefin.[7]

-

Reagent Preparation: Prepare solutions of purified β-lactamase and a stock solution of nitrocefin.[7]

-

Reaction Setup: In a microplate, incubate the β-lactamase enzyme with various concentrations of the test inhibitor.[7]

-

Reaction Initiation: Add nitrocefin to each well to start the reaction.[7]

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time. The rate of color change is proportional to the enzyme activity.[7]

Cellular Assays

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][27][28]

-

Cell Seeding: Seed cancer cells (e.g., A549, RPMI8226) in 96-well plates and allow them to adhere overnight.[7][27]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine boronic acid derivatives for a specified duration (e.g., 72 hours).[7][27]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[7][27]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[28]

This assay determines the effect of a compound on the cell cycle distribution.[27]

-

Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.[27]

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[27]

-

Staining: Resuspend the fixed cells in a propidium iodide (PI) staining solution containing RNase A.[27]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[27]

Conclusion

Pyrimidine boronic acids represent a promising and versatile class of molecules for drug discovery. Their synthetic tractability, coupled with their potent and often unique mechanisms of enzyme inhibition, provides a rich platform for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in academia and industry who are working to unlock the full therapeutic potential of these remarkable compounds. Further exploration of structure-activity relationships and the application of these compounds to a broader range of biological targets will undoubtedly continue to fuel innovation in the field of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. benchchem.com [benchchem.com]

- 11. IRAK4 - Wikipedia [en.wikipedia.org]

- 12. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]

- 20. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 21. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]

- 24. usiena-air.unisi.it [usiena-air.unisi.it]

- 25. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bmglabtech.com [bmglabtech.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a synthetic organic compound featuring a pyrimidine core, a cyclopropylamino substituent, and a boronic acid functional group. This unique combination of moieties makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the boronic acid group is known for its ability to form reversible covalent bonds with diols, making it a key component in the design of enzyme inhibitors and other targeted therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, adaptable experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Physicochemical Properties

General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 1312942-14-5 | [5][6][7][8][9] |

| Molecular Formula | C₇H₁₀BN₃O₂ | [5][6][7][8][9] |

| Molecular Weight | 178.98 g/mol | [8] |

| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N | [5][6] |

| SMILES | B(C1=CN=C(N=C1)NC2CC2)(O)O | N/A |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95-98% from commercial suppliers | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [6] |

Predicted Physicochemical Data

Precise experimental data for properties such as melting point, boiling point, solubility, pKa, and logP for this compound are not consistently reported. The values for the closely related compound (2-Cyclopropylpyrimidin-5-yl)boronic acid are provided for reference.

| Property | Predicted/Reference Value | Notes |

| Melting Point (°C) | Not available | Data for the analogous 2-Aminopyrimidine-5-boronic acid is 206-211 °C.[10] |

| Boiling Point (°C) | Not available | Boronic acids often decompose before boiling at atmospheric pressure. |

| Solubility | Not available | Boronic acids generally have poor solubility in organic solvents.[11] |

| pKa | 4-10 (general range for boronic acids) | The pKa is influenced by substituents; aryl boronic acids are generally more acidic than alkyl boronic acids.[12] |

| logP | -0.9662 (for (2-Cyclopropylpyrimidin-5-yl)boronic acid) | This value suggests the compound is hydrophilic. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for analogous compounds can be adapted.

Synthesis

A plausible synthetic route for this compound starts from a halogenated pyrimidine precursor, followed by the introduction of the boronic acid moiety and the cyclopropylamino group. A potential synthetic workflow is outlined below.

Caption: A potential synthetic workflow for this compound.

A general protocol for a key step, the Suzuki-Miyaura coupling, which is a common application for boronic acids, is provided below. This can be adapted for reactions using this compound as a reagent.

General Protocol for Suzuki-Miyaura Coupling: [13][14][15]

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [16][17][18][19]

-

¹H NMR: To confirm the presence of the cyclopropyl and pyrimidine protons and the NH proton. The chemical shifts and coupling constants will be characteristic of the structure.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

¹¹B NMR: To confirm the presence of the boronic acid group. The chemical shift will be indicative of the trigonal planar boron environment.

High-Performance Liquid Chromatography (HPLC): [11][20][21][22]

-

A reverse-phase HPLC method can be developed to assess the purity of the compound.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a typical starting point.

-

Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., ~254 nm).

Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet published, the structural motifs suggest potential therapeutic applications. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][23][24] Boronic acids are potent enzyme inhibitors, with some approved as drugs.[12]

A relevant area of investigation for this class of compounds is the inhibition of Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in protein homeostasis.[25] VCP/p97 is a key player in the ubiquitin-proteasome system and is implicated in various cellular processes, making it an attractive target in cancer therapy.[26][27][28][29][30]

References

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1312942-14-5 [sigmaaldrich.com]

- 6. This compound | 1312942-14-5 [sigmaaldrich.cn]

- 7. labgogo.com [labgogo.com]

- 8. usbio.net [usbio.net]

- 9. (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid_乐研试剂 [labgogo.com]

- 10. 2-アミノピリミジン-5-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 19. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 20. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. research.wur.nl [research.wur.nl]

- 22. waters.com [waters.com]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. profiles.wustl.edu [profiles.wustl.edu]

- 29. mdpi.com [mdpi.com]

- 30. portlandpress.com [portlandpress.com]

Commercial Availability and Technical Guide for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological applications of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. The information is tailored for professionals in chemical research and drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Commercial Availability

This compound (CAS No. 1312942-14-5) is available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| Sigma-Aldrich | BLD-BL3H98B9262C | 98%[1] | C₇H₁₀BN₃O₂ | 179.00 | Solid[1] | 2-8°C, Inert atmosphere[1] |

| BLD Pharmatech | BD296713 | >95% | C₇H₁₀BN₃O₂ | 179.00 | Solid | 2-8°C, Inert atmosphere |

| Bidepharm | BD296713 | ≥95% | C₇H₁₀BN₃O₂ | 179.00 | - | - |

| Macklin | C847885 | ≥95% | C₇H₁₀BN₃O₂ | 179.00 | - | - |

| JHECHEM CO LTD | 893567-15-2 | Industrial Grade/95% | C₇H₉BN₂O₂ | 163.97 | - | Dry, cool, well-ventilated |

Note: Data is compiled from publicly available information on supplier websites. Purity and other specifications may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(cyclopropylamino)-5-bromopyrimidine (Precursor)

The precursor can be synthesized via a nucleophilic aromatic substitution reaction between 2-amino-5-bromopyrimidine and cyclopropylamine.

Materials:

-

2-Amino-5-bromopyrimidine

-

Cyclopropylamine

-

A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Sodium hydride - NaH)

Procedure:

-

To a solution of 2-amino-5-bromopyrimidine in DMF, add sodium hydride at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add cyclopropylamine to the reaction mixture.

-

Heat the reaction to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(cyclopropylamino)-5-bromopyrimidine.

Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a boron electrophile.

Materials:

-

2-(cyclopropylamino)-5-bromopyrimidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-(cyclopropylamino)-5-bromopyrimidine in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium to the solution and stir for 1 hour at -78°C.

-

Add triisopropyl borate to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with aqueous HCl and stir for 1 hour.

-

Adjust the pH to neutral with a base (e.g., NaOH).

-

Extract the aqueous layer with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization or chromatography to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Research has indicated that pyrimidine molecules containing a boronic acid moiety can act as inhibitors of Valosin-containing protein (VCP), also known as p97.[1] VCP/p97 is an AAA+ ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. The UPS is essential for maintaining protein homeostasis and is implicated in various cellular processes, including cell cycle control, DNA repair, and signal transduction. Inhibition of VCP/p97 disrupts these processes and can lead to the accumulation of misfolded proteins, ultimately triggering apoptosis. This makes VCP/p97 an attractive target for cancer therapy.

Caption: Inhibition of VCP/p97 in the Ubiquitin-Proteasome System.

Experimental Protocol: VCP/p97 ATPase Activity Assay

To evaluate the inhibitory potential of this compound on VCP/p97, a common method is to measure its effect on the enzyme's ATPase activity. The following is a generalized protocol for an in vitro VCP/p97 ATPase assay using a bioluminescence-based method to quantify ATP consumption.

Materials:

-

Recombinant human VCP/p97 protein

-

This compound

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to the desired test concentrations.

-

Reaction Setup:

-

Add VCP/p97 enzyme to the wells of a 96-well plate.

-

Add the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Include a "no enzyme" control.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

-

-

Reaction Initiation: Initiate the ATPase reaction by adding a solution of ATP to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

ATP Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a luminometer. The amount of light generated is proportional to the amount of ATP remaining in the well.

-

Data Analysis: The ATPase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for VCP/p97 ATPase Inhibition Assay.

References

An In-depth Technical Guide on the Safety and Handling of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, physicochemical properties, and synthesis of (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid. This document is intended for professionals in research and drug development who may be working with this compound.

Compound Identification and Properties

This compound is a synthetic organic compound that belongs to the class of pyrimidine boronic acids. These compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of more complex molecules, particularly in the context of kinase inhibitor discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1312942-14-5 | [1] |

| Molecular Formula | C₇H₁₀BN₃O₂ | [1] |

| Molecular Weight | 178.99 g/mol | |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| InChI Key | QJEUYETUMSOZKR-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P363: Wash contaminated clothing before reuse. |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning |

Data compiled from supplier safety data sheets.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from oxidizing agents and moisture. Dispose of the compound and its container in accordance with local, regional, and national regulations.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, related pyrimidine boronic acid derivatives have been identified as inhibitors of Valosin-Containing Protein (VCP/p97).[2] VCP/p97 is an ATPase associated with various cellular activities, including protein quality control through the ubiquitin-proteasome system.[3][4] Inhibition of VCP/p97 can disrupt cellular homeostasis and is a target for cancer therapy.[2]

Caption: VCP/p97 Ubiquitin-Proteasome Signaling Pathway Inhibition.

Experimental Protocols

The following sections describe a plausible synthetic route and a common application for this compound based on established chemical literature for similar compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromopyrimidine.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-(Cyclopropylamino)-5-bromopyrimidine

This step involves a palladium-catalyzed Buchwald-Hartwig amination.

-

Materials:

-

2-Amino-5-bromopyrimidine

-

Cyclopropylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyrimidine, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by cyclopropylamine.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(cyclopropylamino)-5-bromopyrimidine.

-

Step 2: Synthesis of this compound

This step involves a Miyaura borylation followed by hydrolysis.

-

Materials:

-

2-(Cyclopropylamino)-5-bromopyrimidine

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium acetate)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Reagents for hydrolysis (e.g., Sodium periodate, HCl)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2-(cyclopropylamino)-5-bromopyrimidine, bis(pinacolato)diboron, the palladium catalyst, and the base in the anhydrous solvent.

-

Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

The crude pinacol ester can be purified by column chromatography or taken directly to the next step.

-

For hydrolysis, dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water).

-

Add an oxidizing agent like sodium periodate and stir. Alternatively, acidic hydrolysis can be performed.

-

After completion, extract the aqueous layer with an organic solvent.

-

Acidify the aqueous layer with HCl to precipitate the boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

-

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Aqueous base (e.g., 2M K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

-

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the palladium catalyst.

-

Purge the vessel with an inert gas.

-

Add the solvent and the aqueous base.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Toxicological Information

Disclaimer: This document is intended for informational purposes only and does not constitute a full safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and perform their own risk assessment. All experimental work should be conducted in a well-equipped laboratory by trained professionals.

References

- 1. This compound | 1312942-14-5 [sigmaaldrich.cn]

- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Pyrimidine-5-boronic acid chemical | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes: Suzuki Coupling with (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid for the Synthesis of Biologically Active Molecules

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note focuses on the use of a key building block, (2-(cyclopropylamino)pyrimidin-5-yl)boronic acid, in Suzuki coupling reactions. This reagent is of particular interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in a multitude of biologically active compounds, including potent kinase inhibitors.[2] Specifically, molecules synthesized using this boronic acid have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[4][5]

The 5-position of the pyrimidine ring is generally favorable for Suzuki coupling, exhibiting good reactivity for the crucial transmetalation step in the catalytic cycle.[6] The presence of the cyclopropylamino group at the 2-position, however, introduces a basic nitrogen atom that could potentially coordinate with the palladium catalyst and inhibit its activity.[6] Therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven effective in overcoming such challenges in the coupling of nitrogen-containing heterocycles.[7]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives, which can serve as a starting point for optimization with this compound.

| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [7] |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [7] |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [8] |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | 94 | [4] |

| Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | Good | |

| 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | 2-5 | 80-97 | [1] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PCy₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, the ligand (if used), and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which often allows for significantly shorter reaction times (e.g., 15-30 minutes at 100-150 °C).[6][8]

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(cyclopropylamino)-5-arylpyrimidine.

Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]

- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its structural motif is integral to the development of targeted therapies, particularly for cancer, by enabling the creation of molecules that modulate key signaling pathways. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in human cancers.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a crucial intermediate in the synthesis of ATP-competitive inhibitors of serine/threonine kinases. The 2-cyclopropylamino-pyrimidine core serves as a key pharmacophore that can be further elaborated through the versatile boronic acid functional group, most commonly via Suzuki-Miyaura cross-coupling reactions.

This building block is notably employed in the synthesis of analogues of AZD5363 (Capivasertib) , a potent pan-Akt inhibitor that has undergone extensive clinical investigation.[1][2] The cyclopropylamino group contributes to the binding affinity and selectivity of the final inhibitor.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that drives tumorigenesis. Inhibitors synthesized using this compound typically target Akt, a key node in this pathway. By inhibiting Akt, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Quantitative Data: In Vitro Activity of a Representative Akt Inhibitor (AZD5363)

The following tables summarize the in vitro inhibitory activity of AZD5363, a compound whose synthesis can involve precursors derived from this compound. This data is representative of the potency achievable with this chemical scaffold.

Table 1: Enzymatic Activity of AZD5363 Against Akt Isoforms

| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |

| AZD5363 | <10 | <10 | <10 |

| Data sourced from AstraZeneca Open Innovation.[3] |

Table 2: Cellular Proliferation Inhibition by AZD5363 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Genetic Context |

| BT474c | Breast Cancer | <3 | PIK3CA mutation, HER2 amplification |

| MCF7 | Breast Cancer | <3 | PIK3CA mutation |

| U87-MG | Glioblastoma | <3 | PTEN mutation |

| LNCaP | Prostate Cancer | <3 | PTEN mutation |

| GI50 is the concentration for 50% of maximal inhibition of cell growth. Data indicates sensitivity in cell lines with PI3K pathway alterations.[3][4] |

Table 3: Activity of AZD5363 Analogues with Modified Scaffolds

| Compound | APN IC50 (µM) | AKT1 IC50 (µM) |

| 5f | 0.96 | 0.12 |

| 5h | 0.21 | 0.27 |

| 8b | 0.05 ± 0.01 | - |

| Bestatin | 3.64 ± 0.56 | - |

| AZD5363 | - | <0.01 |

| This table showcases the inhibitory concentrations of novel dual APN/AKT inhibitors derived from the AZD5363 scaffold, indicating the potential for developing multi-target agents.[5] |

Experimental Protocols

General Workflow for Synthesis and Evaluation of Akt Inhibitors

The following diagram outlines the typical workflow for the synthesis and evaluation of Akt inhibitors using this compound.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This reaction is fundamental for creating the core structure of many kinase inhibitors.

Materials:

-

This compound (1.2 equiv.)

-

Aryl/Heteroaryl Halide (e.g., bromide or chloride) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave-assisted synthesis, temperatures may range from 100-150 °C for shorter reaction times (10-30 minutes).[6]

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Note: The optimal catalyst, base, solvent, and temperature may vary depending on the specific substrates used. It is recommended to perform small-scale test reactions to optimize the conditions.

Conclusion

This compound is a highly versatile and valuable reagent in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its utility in constructing complex molecules like AZD5363 analogues highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its rigid pyrimidine core, substituted with a cyclopropylamino group, allows for the exploration of key interactions within the ATP-binding sites of various kinases. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of diverse chemical libraries. This document provides detailed application notes and protocols for the utilization of this compound in the development of inhibitors for key kinases implicated in various diseases, including Leucine-rich repeat kinase 2 (LRRK2), c-Jun N-terminal kinase 1 (JNK1), Mitogen-activated protein kinase kinase 4 (MKK4), and Interleukin-1 receptor-associated kinase 4 (IRAK4).

Chemical Properties

| Property | Value |

| CAS Number | 1312942-14-5 |

| Molecular Formula | C₇H₁₀BN₃O₂ |

| Molecular Weight | 178.98 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

Application in Kinase Inhibitor Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction with a variety of aryl and heteroaryl halides. This reaction facilitates the creation of a carbon-carbon bond between the pyrimidine ring and a second aromatic system, a common structural motif in many kinase inhibitors. The resulting biaryl structures can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.

A representative synthetic scheme is the coupling of the boronic acid with a suitable heterocyclic halide, for instance, a pyrazolo[1,5-a]pyrimidine core, which has been identified as a privileged scaffold for IRAK4 inhibitors.

Quantitative Data: Representative Kinase Inhibition

The following table summarizes representative inhibitory activities of a hypothetical kinase inhibitor, Compound-1 , synthesized using this compound as a key building block. These values are illustrative and based on the potencies of known pyrimidine-based inhibitors for the respective kinases.

| Kinase Target | Compound-1 IC₅₀ (nM) |

| IRAK4 | 8 |

| LRRK2 | 45 |

| JNK1 | 120 |

| MKK4 | 250 |

Experimental Protocols

Protocol 1: Synthesis of a Representative IRAK4 Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical IRAK4 inhibitor, 5-(Pyrazolo[1,5-a]pyrimidin-3-yl)-2-(cyclopropylamino)pyrimidine , as a representative example.

Materials:

-

This compound

-

3-Bromopyrazolo[1,5-a]pyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave vial, add this compound (1.2 eq.), 3-bromopyrazolo[1,5-a]pyrimidine (1.0 eq.), and sodium carbonate (2.5 eq.).

-

Add Pd(dppf)Cl₂ (0.1 eq.).

-

Evacuate and backfill the vial with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Seal the vial and heat the reaction mixture to 100 °C for 2 hours in a microwave reactor.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final compound by ¹H NMR and mass spectrometry.

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against LRRK2, JNK1, MKK4, and IRAK4. The specific substrate and ATP concentrations may need to be optimized for each kinase.

Materials:

-

Kinase (LRRK2, JNK1, MKK4, or IRAK4)

-

Kinase-specific substrate (e.g., LRRKtide for LRRK2, ATF2 for JNK1/MKK4, Myelin Basic Protein for IRAK4)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the kinase to all wells except the negative control.

-

Add the kinase-specific substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Signaling Pathways and Experimental Workflow

IRAK4 Signaling Pathway

LRRK2-MKK4-JNK1 Signaling Pathway

Mutant LRRK2 has been shown to activate the MKK4-JNK signaling pathway, leading to neuronal cell death.[1]

References

Application Notes and Protocols for Reactions Involving (2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. The pyrimidine core, particularly the 2-aminopyrimidine scaffold, is a privileged structure in the design of kinase inhibitors.[1][2] This is due to its ability to mimic the adenine ring of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity.[1][2] Consequently, molecules synthesized using this compound are often investigated as inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are frequently dysregulated in cancer.[3][4]